N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide is an organic compound with the molecular formula C17H20N2O4S and a molecular weight of 348.4 g/mol . This compound is known for its unique chemical structure, which includes an ethoxyaniline group, a sulfonyl group, and a propanamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide typically involves the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethoxyaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or anilines.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propanamide
- N-{4-[(4-chloroanilino)sulfonyl]phenyl}propanamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}propanamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide is unique due to its ethoxyaniline group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(20)18-13-7-11-16(12-8-13)24(21,22)19-14-5-9-15(10-6-14)23-4-2/h5-12,19H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
JYNYUANCHZCXDU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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